molecular formula C13H11NS B1460112 3-ethynyl-N-(thiophen-2-ylmethyl)aniline CAS No. 1019586-19-6

3-ethynyl-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B1460112
CAS No.: 1019586-19-6
M. Wt: 213.3 g/mol
InChI Key: ODIYJJXDOWTSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethynyl-N-(thiophen-2-ylmethyl)aniline is a useful research compound. Its molecular formula is C13H11NS and its molecular weight is 213.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-ethynyl-N-(thiophen-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h1,3-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIYJJXDOWTSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethynyl-N-(thiophen-2-ylmethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

The compound is characterized by the presence of an ethynyl group and a thiophene moiety, which contribute to its unique chemical properties. Its molecular formula is C12H11N, and it has been investigated for various biological activities, particularly in cancer research and as a potential therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The ethynyl group enhances lipophilicity, facilitating cellular uptake, while the thiophene ring may participate in π-π stacking interactions with biomolecules.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes its activity against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical cancer)15.4
MCF-7 (Breast cancer)12.8
A549 (Lung cancer)18.5
HT-29 (Colon cancer)14.7

These results indicate that the compound possesses selective cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Mechanistic Studies

In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Additionally, it has been observed to inhibit key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Case Studies

  • Study on HeLa Cells : In a recent study, this compound was tested on HeLa cells. The compound exhibited an IC50 value of 15.4 µM, leading to significant apoptosis as evidenced by increased caspase-3 activity and PARP cleavage. The study concluded that the compound's mechanism involves mitochondrial dysfunction and oxidative stress induction.
  • MCF-7 Breast Cancer Model : Another investigation focused on MCF-7 cells, where the compound demonstrated an IC50 of 12.8 µM. Flow cytometry analysis revealed that treatment with the compound resulted in G1 phase arrest, indicating its potential role in cell cycle regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.